Cas no 61637-11-4 (2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]-)
61637-11-4 structure
Product Name:2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]-
CAS No:61637-11-4
MF:C16H11F3O
MW:276.253154993057
CID:471880
PubChem ID:6075420
Update Time:2025-04-19
2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]-
- CHEMBL1802013
- AKOS003623316
- 61637-11-4
- QZMAQARJRMCAPU-DHZHZOJOSA-N
- (2E)-1-PHENYL-3-[4-(TRIFLUOROMETHYL)PHENYL]PROP-2-EN-1-ONE
- F1065-0133
- 144017-74-3
- SCHEMBL657573
- (E)-1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]-, (2E)-
- (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
-
- Inchi: 1S/C16H11F3O/c17-16(18,19)14-9-6-12(7-10-14)8-11-15(20)13-4-2-1-3-5-13/h1-11H/b11-8+
- InChI Key: QZMAQARJRMCAPU-DHZHZOJOSA-N
- SMILES: FC(C1C=CC(/C=C/C(C2C=CC=CC=2)=O)=CC=1)(F)F
Computed Properties
- Exact Mass: 276.07623
- Monoisotopic Mass: 276.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 4
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- PSA: 17.07
2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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